molecular formula C10H18N2O2 B6262616 3-(4-hydroxypiperidin-1-yl)-1-methylpyrrolidin-2-one CAS No. 1340510-64-6

3-(4-hydroxypiperidin-1-yl)-1-methylpyrrolidin-2-one

Cat. No. B6262616
CAS RN: 1340510-64-6
M. Wt: 198.3
InChI Key:
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Description

The compound is a derivative of 4-Hydroxypiperidine . 4-Hydroxypiperidine is a significant synthetic fragment used in drug design and plays a crucial role in the pharmaceutical industry . Its derivatives are present in more than twenty classes of pharmaceuticals .


Synthesis Analysis

While specific synthesis methods for “3-(4-hydroxypiperidin-1-yl)-1-methylpyrrolidin-2-one” were not found, 4-Hydroxypiperidine, a related compound, is synthesized from the lactone 3,3-diphenyldihydrofuran-2(3H)-one and ethyl 4-oxopiperidine-1-carboxylate .


Molecular Structure Analysis

The molecular structure of 4-Hydroxypiperidine has been studied . It’s a highly lipophilic synthetic phenylpiperidine opioid that is structurally similar to opiate receptor agonists such as diphenoxylate and haloperidol .


Chemical Reactions Analysis

Piperidines, including 4-Hydroxypiperidine, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Physical And Chemical Properties Analysis

4-Hydroxypiperidine has a melting point of 86-90 °C, a boiling point of 108-114 °C/10 mmHg, and a density of 0.9903 (rough estimate) .

Safety and Hazards

4-Hydroxypiperidine is classified as a flammable liquid (Category 2), and it’s harmful if swallowed. It’s toxic in contact with skin or if inhaled, and it causes severe skin burns and eye damage .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-hydroxypiperidin-1-yl)-1-methylpyrrolidin-2-one involves the reaction of 4-hydroxypiperidine with 1-methylpyrrolidin-2-one in the presence of a suitable reagent.", "Starting Materials": [ "4-hydroxypiperidine", "1-methylpyrrolidin-2-one" ], "Reaction": [ "To a stirred solution of 4-hydroxypiperidine (1.0 equiv) in a suitable solvent, add 1-methylpyrrolidin-2-one (1.0 equiv) and a suitable reagent (e.g. triethylamine, N,N-diisopropylethylamine) at room temperature.", "Stir the reaction mixture at room temperature for several hours until completion (monitored by TLC).", "Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Dry the organic layer over anhydrous sodium sulfate and concentrate the solvent under reduced pressure to obtain the crude product.", "Purify the crude product by column chromatography using a suitable eluent (e.g. hexane/ethyl acetate) to obtain the desired product as a white solid." ] }

CAS RN

1340510-64-6

Product Name

3-(4-hydroxypiperidin-1-yl)-1-methylpyrrolidin-2-one

Molecular Formula

C10H18N2O2

Molecular Weight

198.3

Purity

95

Origin of Product

United States

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